

IUPAC name and synonyms for 3,5-Dichloropyrazine-2-carbonitrile.

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Compound of Interest

Compound Name: 3,5-Dichloropyrazine-2-carbonitrile

Cat. No.: B1454708

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An In-depth Technical Guide to **3,5-Dichloropyrazine-2-carbonitrile**: Properties, Synthesis, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of **3,5-Dichloropyrazine-2-carbonitrile**, a key heterocyclic building block in modern organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, and strategic importance as a versatile synthetic intermediate. A plausible, detailed synthesis protocol is presented, drawing from established methodologies for related pyrazine compounds. The guide explores the reactivity of the dichloropyrazine core, highlighting its utility in generating diverse molecular scaffolds for medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their work.

Core Compound Identification

Accurate identification is the foundation of all chemical research. **3,5-Dichloropyrazine-2-carbonitrile** is a distinct chemical entity with a specific IUPAC name and a set of recognized synonyms and identifiers.

IUPAC Name: 3,5-Dichloropyrazine-2-carbonitrile

Synonyms: The following are alternative names and registry descriptions for the compound:

- 2-Pyrazinecarbonitrile, 3,5-dichloro-[[1](#)]
- 3,5-dichloropyrazin-2-carbonitrile[[1](#)]
- 3,5-dichloro-pyrazine-2-carbonitrile[[1](#)][[2](#)]
- 3,5-Dichloro-2-pyrazinecarbonitrile[[1](#)]

Chemical Identity and Registry Information: Quantitative and structural data are summarized in the table below for unambiguous identification.

Identifier	Value	Source
CAS Number	313339-92-3	[1][3][4][5]
Molecular Formula	C ₅ HCl ₂ N ₃	[3][4][6][7]
Molecular Weight	173.99 g/mol	[1][4]
InChI	InChI=1S/C5HCl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H	[7]
InChIKey	SDTCGHLDTSGIRR-UHFFFAOYSA-N	
Canonical SMILES	C1=C(N=C(C(=N1)C#N)Cl)Cl	[6][7]
MDL Number	MFCD13193460	[4]

Physicochemical Properties and Handling

Understanding the physical properties and safe handling requirements is critical for experimental design and laboratory safety.

Property	Value / Recommendation	Source
Purity	Typically ≥97-98%	[1] [3] [6]
Appearance	White to pale yellow solid (inferred from related compounds)	
Storage Conditions	Store in a cool, dry place. Recommended at 2-8°C under an inert atmosphere (Nitrogen or Argon).	[1] [2] [6]
Solubility	Expected to have low solubility in water but soluble in common organic solvents like Dichloromethane, Toluene, and DMF.	

Safety and Handling: **3,5-Dichloropyrazine-2-carbonitrile** is intended for research and development purposes by trained professionals only. Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

Strategic Importance in Modern Synthesis

The value of **3,5-Dichloropyrazine-2-carbonitrile** lies not in its direct application, but in its exceptional versatility as a synthetic intermediate. The pyrazine core is a recognized pharmacophore present in numerous FDA-approved drugs.^[8] The specific arrangement of substituents in this molecule provides multiple reactive sites for building molecular complexity.

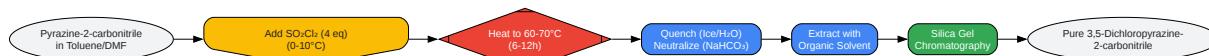
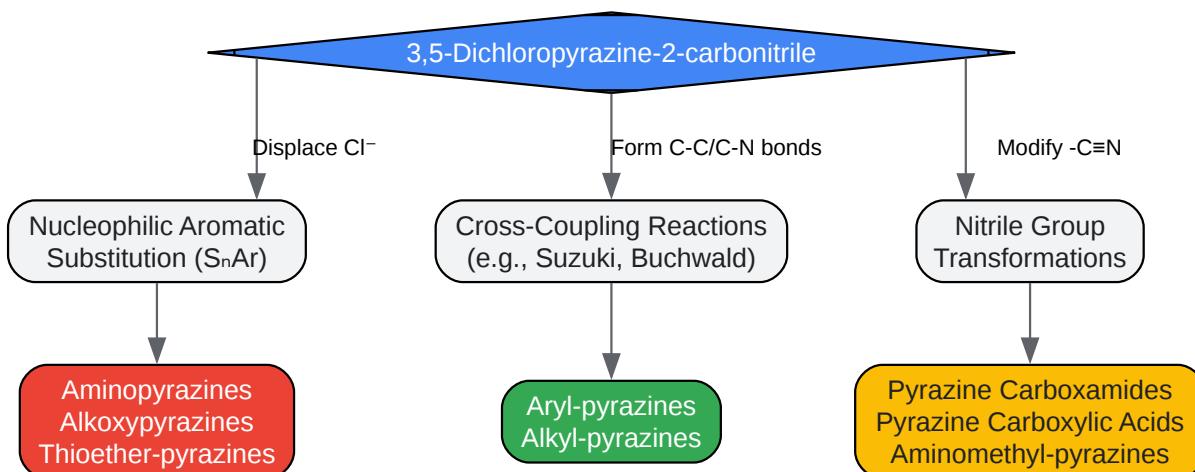
Causality of Reactivity:

- Pyrazine Ring: The electron-deficient nature of the pyrazine ring makes it a stable aromatic core.
- Chloro Substituents: The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (S_nAr) reactions. Their positions on the ring allow for selective or

sequential displacement, enabling the introduction of various functional groups (e.g., amines, alkoxides, thiols).

- **Nitrile Group:** The cyano (-C≡N) group is a powerful electron-withdrawing group that further activates the ring for S_nAr. It is also a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions.

This combination of features makes **3,5-Dichloropyrazine-2-carbonitrile** a powerful scaffold for generating libraries of novel compounds for high-throughput screening in drug discovery programs.



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